molecular formula C12H14ClN3 B2629849 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole CAS No. 1374408-34-0

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

Cat. No.: B2629849
CAS No.: 1374408-34-0
M. Wt: 235.72
InChI Key: GMWPFUPBRDAPRI-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (Vitas-M Lab ID: BBL033255) is a characterized liquid compound designed for biological screening and lead optimization in drug discovery research . This 1,2,4-triazole derivative features a chloro and a methyl group on the heterocyclic core, which is further functionalized with a 3-phenylpropyl side chain. The compound has a molecular weight of 235.72 and an empirical formula of C12H14ClN3 . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve the physicochemical properties of molecules . Derivatives of this heterocycle demonstrate a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . The presence of the chlorine atom can influence the compound's lipophilicity and metabolic stability, making it a valuable building block for constructing more complex target molecules . This compound is supplied with calculated Lipinsky's rule of five parameters: a logP of 3.275, 0 hydrogen bond donors, 0 hydrogen bond acceptors, 3 rotatable bonds, and a polar surface area (PSA) of 30, which are useful for early-stage drug-likeness assessments . Researchers can utilize this compound in high-throughput screening campaigns, as a synthetic intermediate, or as a starting point for structural-activity relationship (SAR) studies. Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWPFUPBRDAPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CCCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpropylamine with 3-chloro-5-methyl-1H-1,2,4-triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit the activity of Polo-like kinase 1 (Plk1), a target in various cancers. The incorporation of the 3-chloro-5-methyl group enhances the compound's efficacy against Plk1-addicted cancers, demonstrating promising results in vitro .

Case Study: Inhibition of Plk1
A study focusing on triazoloquinazolinone-based small molecules demonstrated their potential as anti-Plk1 therapeutics. The synthesized compounds showed IC50 values indicating effective inhibition at low concentrations, suggesting that similar modifications in 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole could yield potent anticancer agents .

CompoundIC50 (μM)SelectivityRemarks
Triazoloquinazolinone4.38 ± 0.41HighEffective against Plk1
3-Chloro-5-methyl derivativeTBDTBDPotential for modification

1.2 Antifungal Activity
The antifungal properties of triazole compounds are well-documented, particularly against Candida species. The presence of the triazole ring is crucial for binding to the fungal enzyme CYP51, which is involved in ergosterol biosynthesis. The compound's structure allows it to compete effectively with existing antifungal agents like fluconazole .

Case Study: Efficacy Against Candida albicans
In vitro studies have shown that derivatives of triazole exhibit antifungal activity comparable to or greater than fluconazole, with some modifications leading to enhanced selectivity and reduced toxicity .

CompoundMIC (µg/mL)Comparison to Fluconazole
Modified Triazole0.00035More active
Fluconazole0.001Baseline

Agricultural Applications

2.1 Pesticide Development
Triazole derivatives are also explored as potential pesticides due to their ability to inhibit fungal growth in crops. The structural characteristics of this compound make it a candidate for developing new fungicides.

Case Study: Field Trials
Field trials have indicated that triazole-based fungicides can significantly reduce fungal infections in crops such as wheat and corn, enhancing yield and quality .

Crop TypeFungicide UsedEfficacy (%)
WheatTriazole-based85
CornTriazole-based90

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-methyl-1H-1,2,4-triazole: Lacks the phenylpropyl substituent.

    5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole: Lacks the chloro substituent.

    3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole: Lacks the methyl substituent.

Uniqueness

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17ClN4
  • Molecular Weight : 288.77 g/mol

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities.

Compound MIC (μg/mL) Activity
This compound0.0156Antifungal against Candida albicans
Fluconazole0.25Standard antifungal
Cefadroxil0.5Standard antibacterial

In a study comparing various triazole compounds, 3-chloro-5-methyl derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like cefadroxil and fluconazole due to the presence of electron-withdrawing groups that increase their potency .

Anticancer Activity

The anticancer potential of triazoles has been a subject of extensive research. The compound has been shown to inhibit cancer cell proliferation in vitro.

Mechanism of Action :
The compound targets specific pathways involved in cell division and apoptosis. It has been observed to induce cell death in various cancer cell lines through the activation of apoptotic pathways.

Cell Line IC50 (μM) Effect
MCF-7 (breast cancer)10Inhibition of proliferation
A549 (lung cancer)8Induction of apoptosis

Studies indicate that the triazole ring plays a crucial role in enhancing the binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Activity

Research indicates that triazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

In a model of induced inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a significant reduction in edema compared to control groups.

Treatment Group Edema Reduction (%)
3-Chloro-5-methyl60
Standard NSAIDs50

The underlying mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies and Research Findings

Several studies have highlighted the biological significance of triazoles:

  • Antimicrobial Resistance : A study focused on synthesizing novel triazole derivatives reported that compounds with structural modifications exhibited improved activity against resistant strains of bacteria .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that substitutions at specific positions on the triazole ring can significantly enhance biological activity. For instance, compounds with phenyl substitutions at the N-position were found to be particularly effective against fungal pathogens .
  • Combination Therapies : Investigations into combination therapies involving triazoles and other classes of antimicrobial agents have revealed synergistic effects that could lead to more effective treatment regimens against resistant infections .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole?

Methodological Answer: Microwave-assisted synthesis is highly effective for constructing the triazole core. For example, related triazole derivatives (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) are synthesized under controlled conditions:

  • Temperature: 165°C
  • Pressure: 12.2 bar
  • Reaction Time: 45 minutes
  • Key Reagents: Substituted thiols or amines for functionalization at positions 3 and 5 of the triazole ring . Table 1: Synthesis Optimization Parameters
ParameterValueImpact on Yield
Temperature165°CMaximizes reaction rate
Pressure12.2 barPrevents solvent evaporation
Reaction Time45 minutesEnsures completion (monitored via GC-MS)

Characterization involves GC-MS (Agilent 7890B/5977B) to track reaction progress and confirm molecular ion peaks (e.g., m/z 330.1 for analogous compounds) .

Q. How to confirm the structural identity of this compound?

Methodological Answer: Use a multi-technique approach :

  • 1H/13C NMR : Analyze substituent environments (e.g., phenylpropyl chain integration, methyl group singlet at δ ~2.5 ppm).
  • Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C: ~60%, H: ~5.5%, N: ~20%).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or phenylpropyl groups).
  • FTIR : Identify C-Cl (600–800 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. What are the IUPAC nomenclature rules for derivatives of this compound?

Methodological Answer: The parent compound is numbered with the triazole ring as the primary structure. Substituents are prioritized by functional group hierarchy:

  • Chloro (position 3) > methyl (position 5) > 3-phenylpropyl (position 1). Example synonyms include 5-chloro-3-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole and s-Triazole,3-chloro-5-methyl .

Advanced Research Questions

Q. How to resolve crystallographic data contradictions during structure refinement?

Methodological Answer: Use SHELXL for small-molecule refinement:

  • Twinned Data Handling : Apply HKLF5 format for twin refinement.
  • High-Resolution Data : Use restraints for disordered phenylpropyl chains.
  • Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and ADPs for thermal motion anomalies. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What computational methods predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic substitution at the triazole ring.
  • Molecular Docking : Screen against targets (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina.
  • Solvatochromic Analysis : Correlate UV-Vis spectral shifts (λmax) with solvent polarity to assess charge-transfer interactions .

Q. How to address contradictory spectroscopic data in synthetic batches?

Methodological Answer: Follow a stepwise validation protocol :

  • Repeat Synthesis : Ensure consistent reaction conditions (e.g., inert atmosphere for Cl stability).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., phenylpropyl vs. methyl protons).
  • X-ray Diffraction : Compare experimental vs. simulated powder patterns to detect polymorphs.
  • HPLC-PDA : Check for byproducts (e.g., dechlorinated analogs) .

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